Methyl 3-bromo-5-(methylsulfonyl)benzoate CAS number
Methyl 3-bromo-5-(methylsulfonyl)benzoate CAS number
An in-depth technical analysis of Methyl 3-bromo-5-(methylsulfonyl)benzoate requires a multidisciplinary approach, bridging synthetic organic chemistry with downstream oncological pharmacology. As a highly functionalized aromatic building block, this compound serves as a critical intermediate in the development of next-generation kinase inhibitors targeting tumor-initiating cells (TICs).
This guide provides a comprehensive breakdown of its physicochemical profile, the mechanistic rationale behind its synthesis, and its application in modern drug discovery workflows.
Physicochemical Profiling
Methyl 3-bromo-5-(methylsulfonyl)benzoate is a trifunctionalized arene. The orthogonal reactivity of its three functional groups—an ester, a heavy halogen (bromine), and a sulfone—makes it an ideal scaffold for divergent synthesis. The compound is widely cataloged by specialty chemical suppliers such as 1[1] and 2[2].
Table 1: Quantitative Physicochemical Data
| Parameter | Specification |
| Chemical Name | Methyl 3-bromo-5-(methylsulfonyl)benzoate |
| CAS Registry Number | 154117-77-8 |
| Molecular Formula | C9H9BrO4S |
| Molecular Weight | 293.13 g/mol |
| Appearance | Beige solid |
| Structural Class | Trifunctionalized Arene |
Mechanistic Synthesis: Chemoselective Ullmann Sulfination
The primary synthetic challenge in generating this compound lies in chemoselectivity . The precursor, methyl 3-bromo-5-iodobenzoate, contains two different halogens. To install the methylsulfonyl group exclusively at the iodine position, a Copper(I)-catalyzed Ullmann-type coupling is employed[3].
Causality in Experimental Design
-
Catalyst Selection (Cu(I)OTf-benzene complex): Copper(I) is chosen over Palladium because it facilitates a highly selective oxidative addition into the C-I bond (~65 kcal/mol) while leaving the stronger C-Br bond (~81 kcal/mol) intact.
-
Ligand Architecture (N,N'-Dimethylethylenediamine): This bidentate diamine ligand serves a dual purpose. First, it breaks up polymeric copper aggregates, increasing catalyst solubility in DMSO. Second, its electron-donating nitrogen atoms increase the electron density on the Cu(I) center, lowering the activation energy required for the rate-determining oxidative addition step.
-
Inert Atmosphere (Argon): Cu(I) is highly susceptible to disproportionation or oxidation to catalytically inactive Cu(II) in the presence of atmospheric oxygen. Argon ensures the catalytic cycle remains unbroken.
Figure 1: Step-by-step synthetic workflow and chemoselective Ullmann sulfination mechanism.
Experimental Methodology: Self-Validating Protocol
The following protocol outlines the synthesis and isolation of the title compound, establishing a self-validating workflow where physical state changes confirm reaction progress[3].
Step 1: Reaction Setup
-
Charge an oven-dried reaction vessel with methyl 3-bromo-5-iodobenzoate (754.0 mg, 2.21 mmol), sodium methanesulfinate (389.0 mg, 3.8 mmol), and copper(I) trifluoromethanesulfonate benzene complex (68.0 mg, 0.135 mmol).
-
Purge the vessel with Argon for 10 minutes to establish an inert environment.
-
Add anhydrous DMSO (4.5 mL) followed by N,N'-dimethylethylenediamine (30 μL, 0.279 mmol). The solution will exhibit a distinct color change indicating active Cu-ligand complex formation.
Step 2: Thermal Activation
-
Heat the mixture in a reaction block at 100 °C for 48 hours. Note: Prolonged heating is required to drive the reductive elimination step of the sulfinate species.
Step 3: Workup and Phase Separation
-
Cool the mixture to room temperature and dilute with Ethyl Acetate (EtOAc, 50 mL).
-
Pass the crude mixture through a Celite depth plug. Causality: This step is critical to trap insoluble copper salts that would otherwise cause severe emulsions during the aqueous extraction phase.
-
Wash the organic filtrate with deionized water (2 × 15 mL) and brine (15 mL) to partition and remove the highly polar DMSO.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Step 4: Purification
-
Purify the crude residue via automated flash column chromatography (e.g., Biotage Isolera, 25g HP-SIL) using a gradient of 10-40% EtOAc in hexane.
-
The reaction typically yields ~200 mg of a beige solid, which is a 70:30 mixture of methyl 3-bromo-5-(methylsulfonyl)benzoate and the unreacted/halogen-exchanged iodo-derivative. In standard drug discovery pipelines, this mixture is carried forward to the next step (ester reduction) where the derivatives are more easily resolved[3].
Analytical Characterization
To validate the structural integrity of the synthesized batch, ¹H NMR spectroscopy is utilized. The meta-substitution pattern of the benzene ring ensures distinct, non-overlapping signals.
¹H NMR (400 MHz, CDCl₃) Data for the Bromo-derivative:
-
δ 8.48 (s, 1H): Aromatic proton between the ester and sulfone groups.
-
δ 8.40 (s, 1H): Aromatic proton between the bromide and sulfone groups.
-
δ 8.24 (s, 1H): Aromatic proton between the ester and bromide groups.
-
δ 3.96 (s, 3H): Methyl ester protons.
-
δ 3.09 (m, 3H): Methylsulfonyl protons.
Downstream Applications: Targeting Tumor-Initiating Cells (TICs)
In oncological drug development, CAS 154117-77-8 is not an end-product but a highly valuable precursor. The ester group is typically reduced using Lithium borohydride (LiBH₄) to form a benzylic alcohol, which is subsequently converted into an amine. The intact bromine atom then serves as a cross-coupling handle (via Suzuki-Miyaura coupling) to attach complex heterocycles like indazoles[3].
These downstream indazole compounds are potent, ATP-competitive inhibitors of TTK (Tyrosine Threonine Kinase / Mps1) , PLK4 (Polo-like kinase 4) , and Aurora Kinases [3].
Pharmacological Rationale: TTK and PLK4 are critical regulators of the Spindle Assembly Checkpoint (SAC) and centrosome duplication during mitosis. By inhibiting these kinases, the synthesized drugs force cancer cells to bypass the SAC, leading to severe chromosome missegregation. This induces mitotic catastrophe and apoptosis, specifically targeting Tumor-Initiating Cells (TICs) which are otherwise responsible for cancer relapse and drug resistance[3].
Figure 2: Downstream application in TTK/PLK4 inhibitor development and TIC apoptotic pathway.
References
-
Kinase inhibitors and method of treating cancer with same Source: Google Patents (WO2013134536A1 / US Patent App) URL:3
-
69361-41-7,(4-Bromo-1-butynyl)trimethylsilane-AccelaChem Source: Accela ChemBio URL:1
-
773134-43-3 | Methyl 4-bromo-2-(methylsulfonyl)benzoate | Aryls - Ambeed.com Source: Ambeed URL:2
Sources
- 1. 69361-41-7,(4-Bromo-1-butynyl)trimethylsilane-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 773134-43-3 | Methyl 4-bromo-2-(methylsulfonyl)benzoate | Aryls | Ambeed.com [ambeed.com]
- 3. WO2011123937A1 - Kinase inhibitors and method of treating cancer with same - Google Patents [patents.google.com]
